molecular formula C17H11F3N3NaO4S B025905 Acid red 337 CAS No. 67786-14-5

Acid red 337

Cat. No. B025905
CAS RN: 67786-14-5
M. Wt: 433.3 g/mol
InChI Key: GVCNKWIFAPJNDM-UHFFFAOYSA-M
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Description

Acid Red 337 is a type of dye used extensively in the textile industry . It is a red powder that is odorless . The chemical formula of Acid Red 337 is C17H11F3N3NaO4S .


Synthesis Analysis

The production of Acid Red 337 involves the use of orthanilic acid, gamma acid, and N-methylcyclohexylamine. The process includes diazotisation, azo coupling, and sulfonamide formation .


Molecular Structure Analysis

The molecular structure of Acid Red 337 is represented by the formula C17H11F3N3NaO4S . Its molar mass is 433.34 g/mol .


Chemical Reactions Analysis

Acid Red 337 has been used in the synthesis of mesoporous silica from natural clay. This material was used for the removal of Acid Red 337 from aqueous solutions and the treatment of real industrial textile effluent . In another study, a bacterial strain, Bacillus megaterium, was found capable of degrading Acid Red 337 .


Physical And Chemical Properties Analysis

Acid Red 337 is a red, odorless powder . It has a molecular weight of 433.34 . It is soluble in water and can be harmful if swallowed .

Scientific Research Applications

  • Adsorption Studies :

  • Photostability Enhancement :

  • Biosorption and Biodegradation :

    • Bacillus megaterium KY848339.1 was found to degrade AR337 dye in textile wastewater, removing 91% of dye concentration within 24 hours (Ewida, El-Sesy, & Abou Zeid, 2019).
    • The biosorption of AR337 on Enteromorpha prolifera was explored, revealing exothermic nature with optimum pH and temperature values for effective adsorption (Özer, Akkaya, & Turabik, 2005).
  • Wastewater Treatment :

  • Textile Applications :

    • CDAB-modified Aspergillus oryzae showed higher biosorption capacities for AR337 from wastewater than unmodified biosorbents, indicating its potential in dye removal processes (Yang, Jin, Wang, Wang, Jia, & Zhao, 2011).
  • Color and Stability Analysis :

    • The study on the co-intercalation of AR337 for pigment color enhancement revealed the impact on stability and color variations which are crucial in various applications, particularly in textiles and dyes (Li et al., 2014).

Safety And Hazards

Acid Red 337 is harmful if swallowed and may cause stomach discomfort. It can cause respiratory irritation and may irritate the eyes. It may also cause skin irritation in sensitive individuals .

Future Directions

While specific future directions for Acid Red 337 are not mentioned in the sources retrieved, it is worth noting that research is ongoing into its removal from wastewater . This suggests that future directions may include improved methods for its removal from industrial effluents.

properties

IUPAC Name

sodium;6-amino-4-hydroxy-5-[[2-(trifluoromethyl)phenyl]diazenyl]naphthalene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O4S.Na/c18-17(19,20)11-3-1-2-4-13(11)22-23-16-12(21)6-5-9-7-10(28(25,26)27)8-14(24)15(9)16;/h1-8,24H,21H2,(H,25,26,27);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJKLNUHASXGERK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)N=NC2=C(C=CC3=CC(=CC(=C32)O)S(=O)(=O)[O-])N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N3NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2044713
Record name Acid Red 337
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2044713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acid red 337

CAS RN

67786-14-5, 12270-02-9
Record name Acid Red 337
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067786145
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-[2-[2-(trifluoromethyl)phenyl]diazenyl]-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acid Red 337
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2044713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 6-amino-4-hydroxy-5-[[2-(trifluoromethyl)phenyl]azo]naphthalene-2-sulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.973
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-[2-[2-(trifluoromethyl)phenyl]diazenyl]-, sodium salt (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACID RED 337
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H247YW69C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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